(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Catalog No.
S1768353
CAS No.
185146-84-3
M.F
C14H18N2O6
M. Wt
310.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitropheny...

CAS Number

185146-84-3

Product Name

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1

InChI Key

BSHMNGMAJNWNBP-JTQLQIEISA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O

Synonyms

185146-84-3;Boc-2-nitro-L-phenylalanine;Boc-L-2-Nitrophenylalanine;(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoicacid;(2S)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoicacid;Boc-D-2-nitrophenylalanine;(2S)-2-(tert-butoxycarbonylamino)-3-(2-nitrophenyl)propanoicacid;Boc-L-2-Nitrophe;AC1MC5RS;Boc-L-2-NO2-Phe-OH;Boc-D-phe(2-NO2)-OH;SCHEMBL648928;CTK8B4563;BSHMNGMAJNWNBP-JTQLQIEISA-N;MolPort-001-758-373;ZINC2574693;ANW-45483;AKOS015836623;AKOS015907808;AM83439;BL284-1;OR14577;AC-16873;AJ-42260;AK-90346

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
  • Chiral building block

    The molecule possesses a chiral center at the second carbon atom, designated by the "(S)" configuration. This characteristic makes (S)-BNPA a valuable building block for the synthesis of other chiral molecules with potential therapeutic or biological significance [].

  • Protected amine group

    The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the amine functionality from unwanted reactions during synthetic processes. This allows for selective manipulation of other functional groups within the molecule.

  • Nitroaromatic moiety

    The 2-nitrophenyl group attached to the third carbon atom introduces an aromatic ring and a nitro functional group, potentially contributing to specific interactions with biological targets or affecting the overall properties of the molecule.

Current research applications of (S)-BNPA are limited, but it shows potential in several areas:

  • Peptide synthesis

    (S)-BNPA can be incorporated into peptide sequences using standard coupling techniques due to the presence of both a protected amine and a carboxylic acid group. This allows for the creation of novel peptides with desired functionalities and potential biological activities [].

  • Medicinal chemistry

    The combination of a chiral center, a protected amine, and a nitroaromatic group makes (S)-BNPA an interesting scaffold for the development of new drug candidates. However, further research is needed to explore its specific therapeutic potential [].

  • Material science

    The unique properties of (S)-BNPA, including its chirality and functional groups, could potentially be utilized in the design of novel materials with specific properties, such as chiral recognition or self-assembly capabilities. However, this area of research is still in its early stages [].

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral amino acid derivative characterized by a tert-butoxycarbonyl protective group on the amino function and a nitrophenyl substituent on the propanoic acid side chain. The compound's structure can be represented as follows:

  • Chemical Formula: C13H16N2O4
  • Molecular Weight: 252.28 g/mol

This compound is significant in medicinal chemistry and organic synthesis due to its potential applications in drug development and as an intermediate in the synthesis of biologically active molecules.

  • Wear gloves and eye protection.
  • Work in a well-ventilated fume hood.
  • Consult a Safety Data Sheet (SDS) for similar compounds if available.
, typical for amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, useful for further modifications.
  • Coupling Reactions: The amino group can participate in peptide bond formation, linking with other amino acids or peptides.

These reactions are critical for synthesizing more complex molecules and exploring the compound's biological properties.

Research indicates that compounds similar to (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid exhibit various biological activities, including:

  • Antioxidant Properties: Compounds with nitrophenyl groups often show antioxidant activity, which is beneficial in preventing oxidative stress-related diseases .
  • Antimicrobial Activity: Some derivatives have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics .
  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which is valuable in drug design targeting metabolic pathways .

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid typically involves several steps:

  • Protection of the Amine: The amine group of the amino acid precursor is protected using tert-butoxycarbonyl chloride.
  • Nitration: The phenyl group is nitrated to introduce the nitro group at the desired position.
  • Coupling Reaction: The protected amino acid is coupled with the nitrated phenol using standard peptide coupling reagents.
  • Deprotection: Finally, the tert-butoxycarbonyl group is removed to yield the free amino acid.

These methods allow for the selective introduction of functional groups while maintaining the integrity of the chiral center.

(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid has several applications:

  • Drug Development: It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to neurotransmitters.
  • Biochemical Research: The compound is used in studies involving enzyme kinetics and interactions due to its ability to inhibit specific enzymes.
  • Synthetic Chemistry: It is utilized as a building block in organic synthesis, contributing to more complex molecular architectures.

Interaction studies involving (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid often focus on its binding affinity with various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly employed to assess these interactions. Results indicate that modifications on the nitro group can significantly alter binding properties, affecting biological activity .

Several compounds share structural features with (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid. Here are a few examples:

Compound NameStructural FeaturesUnique Aspects
(S)-3-(4-Nitrophenyl)alanineSimilar chiral center and aromatic substitutionExhibits strong antibacterial activity
(S)-2-Amino-3-(4-chlorophenyl)propanoic acidContains a chlorophenyl group instead of nitrophenylShows distinct neuroprotective effects
(S)-2-Amino-3-(phenyl)propanoic acidLacks nitro substitution but retains basic structureKnown for its role in protein synthesis

The uniqueness of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid lies in its specific combination of functional groups, which enhances its potential biological activity compared to similar compounds.

XLogP3

2.3

Wikipedia

Boc-L-2-nitrophenylalanine

Dates

Modify: 2023-08-15

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